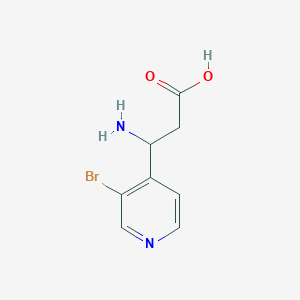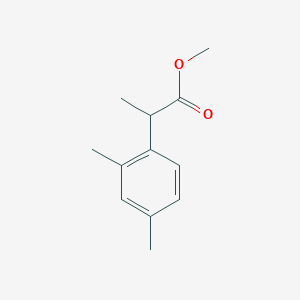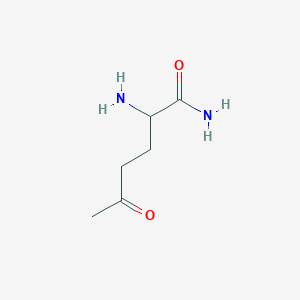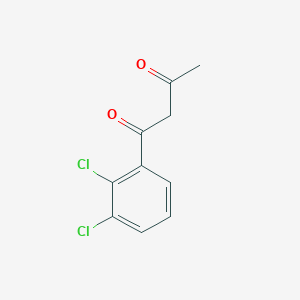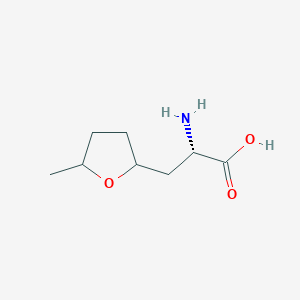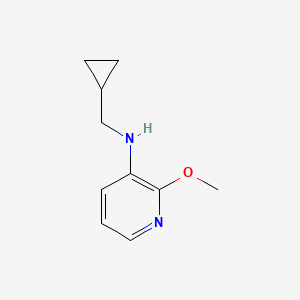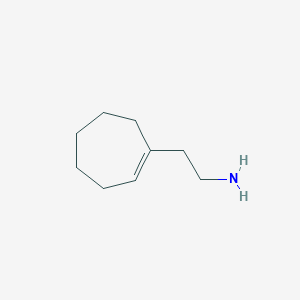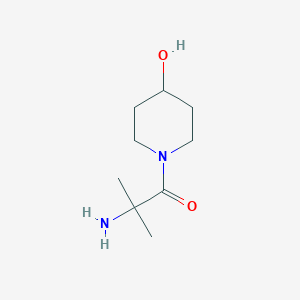
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one: is a chemical compound with a unique structure that includes an amino group, a hydroxypiperidinyl group, and a methylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of a piperidinyl intermediate through a series of reactions, including cyclization and hydroxylation.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group.
Methylation: The final step involves the methylation of the propanone backbone to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, secondary amines, and substituted piperidines.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one
- 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride
Uniqueness
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, hydroxypiperidinyl group, and methylpropanone backbone makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,10)8(13)11-5-3-7(12)4-6-11/h7,12H,3-6,10H2,1-2H3 |
Clave InChI |
ZTOBLGJJUDAPRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N1CCC(CC1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)
